Epervudine

Antiviral Herpes Simplex Virus Clinical Trial

Select Epervudine for your research program to leverage a uniquely differentiated antiviral mechanism. Unlike chain terminators such as acyclovir, this 5-isopropyl-2'-deoxyuridine analogue is incorporated into viral DNA, inducing nuclease-susceptible conformational changes. With 90% oral bioavailability in preclinical models and established HPLC methods from the 'Hevizos' ointment formulation, it serves as an ideal reference compound for topical HSV/VZV studies, comparative efficacy trials, and PK/ADME investigations. Ensure your comparative studies utilize a compound with distinct pharmacodynamic and pharmacokinetic properties critical for robust protocol design.

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
CAS No. 60136-25-6
Cat. No. B117898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpervudine
CAS60136-25-6
Synonyms2’-Deoxy-5-(1-methylethyl)uridine;  2’-Deoxy-5-isopropyluridine;  5-Isopropyldeoxyuridine;  Epervudine; 
Molecular FormulaC12H18N2O5
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1
InChIKeyPHUUXVYXSRZACJ-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epervudine (CAS 60136-25-6): A 5-Isopropyl-2'-Deoxyuridine Antiviral Agent for Herpes Simplex and Varicella Zoster Virus Research and Procurement


Epervudine, also known as 5-isopropyl-2'-deoxyuridine, is a synthetic pyrimidine 2'-deoxyribonucleoside analogue [1]. This compound is distinguished by a unique 5-isopropyl modification on the uracil base . It is primarily recognized for its antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2, as well as Varicella Zoster Virus (VZV) [1]. The active metabolite is incorporated into viral DNA, disrupting replication [2]. While never approved for systemic clinical use, epervudine is a key component of the topical ointment 'Hevizos', which is commercially available in Hungary for treating herpetic lesions [3].

Why Epervudine Procurement Cannot Be Directly Substituted with Other Topical Antiherpetic Nucleoside Analogues


Direct substitution of epervudine with other topical antiviral agents like acyclovir, idoxuridine, or penciclovir is not scientifically or clinically straightforward due to differences in mechanism of action, pharmacokinetics, and clinical outcomes [1]. Epervudine's antiviral effect is based on its incorporation into viral DNA, causing a conformational change that increases susceptibility to nucleases, a mechanism distinct from the chain termination action of acyclovir triphosphate [1]. Furthermore, clinical evidence, while not demonstrating statistical superiority, suggests a numerically lower relapse rate for epervudine compared to acyclovir in recurrent herpes labialis, indicating potential differences in long-term viral suppression that warrant specific consideration [2]. Pharmacokinetically, epervudine exhibits high oral bioavailability (90%) in preclinical models, contrasting with the low oral bioavailability of acyclovir, which necessitates prodrug formulations like valacyclovir for systemic use [3]. These key differentiators establish epervudine as a distinct entity within the class, making its selection critical for research protocols, comparative studies, and specific topical applications.

Epervudine (CAS 60136-25-6) Product-Specific Quantitative Evidence for Informed Scientific Selection


Comparative Clinical Efficacy in Recurrent Herpes Labialis: A Double-Blind Study Against Acyclovir Ointment

In a double-blind, clinical trial involving 51 patients with recurrent labial herpes, topical epervudine (Hevizos) was compared directly against topical acyclovir (Zovirax) [1]. While healing tendency showed no significant difference, the rate of relapses over a two-month follow-up period was numerically lower in the epervudine group (20.8%) compared to the acyclovir group (44.4%) [1]. The study concluded that epervudine is at least as effective as acyclovir for this indication [1].

Antiviral Herpes Simplex Virus Clinical Trial

Comparative Oral Bioavailability in Rat Pharmacokinetic Models: Epervudine vs. Acyclovir

Preclinical pharmacokinetic studies in rats demonstrate that epervudine has high oral bioavailability (90%), calculated as the ratio of AUC following oral versus intravenous administration [1]. This contrasts sharply with acyclovir, which has a low oral bioavailability of approximately 10-20% in humans, a property that led to the development of the prodrug valacyclovir [2]. This data indicates that epervudine is efficiently absorbed from the gastrointestinal tract in this model, a characteristic not shared by all nucleoside analogues [1].

Pharmacokinetics Bioavailability Preclinical

Distinct Mechanism of Action: DNA Conformational Change Leading to Nuclease Susceptibility

The antiviral effect of epervudine (IPDU) on HSV-1 and HSV-2 is based on a unique mechanism: its incorporation into viral DNA causes a change in DNA conformation, which renders the viral DNA highly sensitive to degradation by nucleases [1]. This is in contrast to acyclovir, which acts primarily as a DNA polymerase inhibitor and chain terminator after phosphorylation by viral thymidine kinase [2]. The specific conformational disruption caused by the 5-isopropyl group is a key differentiator in the compound's antiviral profile.

Mechanism of Action Antiviral DNA Conformation

Topical Formulation and Dermal Absorption Profile of Hevizos Ointment

A pharmacokinetic study in rats evaluated the dermal absorption of epervudine from its formulated ointment, Hevizos (0.8% epervudine) [1]. Following application of 220 mg of ointment, epervudine was not detected in serum, indicating negligible systemic absorption through intact skin [1]. This is a crucial safety and efficacy parameter for a topical antiviral intended for localized skin infections, as it minimizes the risk of systemic side effects while maintaining local drug concentration.

Topical Formulation Dermal Absorption Pharmacokinetics

Validated Research and Industrial Application Scenarios for Epervudine (CAS 60136-25-6)


Comparative Efficacy Studies for Topical Antiviral Agents in Herpes Labialis Models

Researchers investigating the comparative efficacy of topical antivirals for recurrent herpes labialis can utilize epervudine as a reference compound. The existing clinical data from a direct head-to-head trial against acyclovir ointment provides a benchmark for relapse rates (epervudine: 20.8% vs. acyclovir: 44.4% over two months) [1]. This allows for the design of new studies to compare novel formulations or compounds against a known clinical entity.

Investigating the Impact of Nucleoside Analogues on Viral DNA Conformation and Nuclease Susceptibility

Epervudine's distinct mechanism of action, which involves inducing a conformational change in viral DNA upon incorporation, making it susceptible to nucleases [2], makes it a prime candidate for basic virology research. Studies can utilize epervudine to probe the structural requirements for viral DNA stability and to investigate cellular nuclease pathways activated by modified DNA. This research may provide insights into novel antiviral strategies and the biology of viral DNA repair.

Preclinical Pharmacokinetic Studies of Oral Nucleoside Analogue Bioavailability

Given its high oral bioavailability (90%) in a rat model [3], epervudine serves as an excellent tool compound for investigating the pharmacokinetic properties of nucleoside analogues. It can be used as a positive control in studies designed to evaluate the oral absorption, distribution, metabolism, and excretion (ADME) of novel compounds or to optimize formulations for improved systemic delivery of this class of drugs.

Development and Quality Control of Topical Antiviral Formulations

The established analytical methods (HPLC) for epervudine in its Hevizos ointment formulation [4] and the detailed pharmacokinetic profile from dermal application [3] provide a solid foundation for industrial and academic researchers developing new topical antiviral products. Epervudine can be used as a reference standard for analytical method development, validation, and stability studies of new ointment or cream formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epervudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.